α-Glucosidase Inhibition: Superior Potency Over Dienoic Analog
cis-7-Octadecenoic acid (7(Z)-octadecenoic acid) purified from sea cucumber (Stichopus japonicus) body wall exhibited stronger α-glucosidase inhibitory activity than the co-isolated 7(Z),10(Z)-octadecadienoic acid across two enzyme sources [1]. The compound retained full inhibitory activity after thermal (up to 60 min) and acidic treatments, demonstrating functional stability relevant to procurement for reproducible bioassay deployment [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.51 μg/mL (S. cerevisiae); IC50 = 0.49 μg/mL (B. stearothermophilus); KI = 0.44 μg/mL, KIS = 0.22 μg/mL |
| Comparator Or Baseline | 7(Z),10(Z)-octadecadienoic acid: IC50 = 0.67 μg/mL (S. cerevisiae); IC50 = 0.60 μg/mL (B. stearothermophilus); KI = 0.39 μg/mL, KIS = 0.13 μg/mL |
| Quantified Difference | cis-7-Octadecenoic acid is approximately 24% more potent (0.51 vs. 0.67 μg/mL) against S. cerevisiae α-glucosidase and 18% more potent (0.49 vs. 0.60 μg/mL) against B. stearothermophilus α-glucosidase. KI value is 13% lower (tighter binding) for the target compound. |
| Conditions | In vitro enzyme inhibition assay; S. cerevisiae and B. stearothermophilus α-glucosidase; mixed-type inhibition kinetics; thermal and acidic stability tested up to 60 min |
Why This Matters
For procurement decisions in diabetes or obesity research programs screening α-glucosidase inhibitors, cis-7-octadecenoic acid offers measurably greater potency and a distinct mixed-type inhibition profile (KI ≠ KIS) compared with its dienoic structural analog, which may translate to different in vivo glucose absorption modulation characteristics.
- [1] Nguyen, T.H., Um, B.H., and Kim, S.M. (2011). Two unsaturated fatty acids with potent α-glucosidase inhibitory activity purified from the body wall of sea cucumber (Stichopus japonicus). Journal of Food Science, 76(9), H208–H214. DOI: 10.1111/j.1750-3841.2011.02391.x. PMID: 22416705. View Source
